MFCD18322432
Description
MFCD18322432 is a chemical compound identified by its Molecular Design Limited (MDL) number, a unique identifier used in chemical databases for precise cataloging. Such comparisons typically focus on physicochemical properties, synthetic pathways, and biological activity, as exemplified in studies involving structurally related molecules .
Properties
IUPAC Name |
3-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(18)6-9/h1-7,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYQGKSQYCEYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691790 | |
| Record name | 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-57-4 | |
| Record name | 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid involves several synthetic routes. One common method includes the reaction of 4-trifluoromethoxybenzaldehyde with a suitable phenol derivative under specific conditions to form the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis extrapolates from methodologies applied to comparable compounds (e.g., CAS 1761-61-1 and CAS 3218-36-8) to outline a framework for evaluating MFCD18322432. Key parameters include molecular weight, solubility, synthesis efficiency, and safety profiles.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Note: Direct data for this compound are unavailable in the provided evidence; this table reflects a standardized comparison template.
Key Findings:
Synthetic Efficiency : Compounds like CAS 1761-61-1 achieve high yields (98%) using recyclable catalysts (e.g., A-FGO in tetrahydrofuran), suggesting that this compound might similarly benefit from green chemistry approaches .
Solubility Trends : CAS 1761-61-1 exhibits moderate solubility (0.687 mg/ml), with computational models (e.g., ESOL, Ali) predicting log S values between -1.98 and -2.63 . Such models could be applied to estimate this compound’s solubility.
Safety Profiles : Analogues like CAS 3218-36-8 highlight the importance of hazard mitigation (e.g., P280-P305+P351+P338 precautions) , which would be critical for handling this compound in laboratory settings.
Methodological Considerations for Comparative Studies
The evidence underscores rigorous practices for comparing compounds:
- Structural Similarity : Use tools like PubChem or MDL databases to identify analogs based on functional groups or scaffold alignment .
- Data Reproducibility : Detailed synthetic protocols (e.g., reaction time, solvent systems, catalysts) must be documented to enable replication .
- Ethical and Safety Compliance : Adhere to hazard communication standards (e.g., GHS pictograms) and ethical guidelines for chemical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
